![molecular formula C13H17NO3 B6523089 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-58-7](/img/structure/B6523089.png)
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one
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Description
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one (HMPMP) is a synthetic organic compound that has been studied for its potential applications in the scientific research field. HMPMP is a white crystalline powder that has been found to have a variety of uses, including as a building block for organic synthesis and as a potent inhibitor of the enzyme acetylcholinesterase (AChE). We will also explore potential future directions for HMPMP research.
Scientific Research Applications
Amine Protection/Deprotection Sequence
The compound has been used in the protection and deprotection of amino groups . Organic amines are generally protected through carbamate bond mediated cappings. The chemically stable urea linkage of this compound is suitably employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Synthesis of Phosphotyrosyl Mimetic-Containing Peptides
The compound has been used as a key intermediate in the stereoselective preparation of N-Fmoc-3-methoxy-4-(di-tert-butyl)phosphonomethyl-L-phenylalanine . This reagent may be useful for the solid-phase synthesis of phosphotyrosyl mimetic-containing peptides .
properties
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-5-3-2-4-11(12)8-14-7-10(9-15)6-13(14)16/h2-5,10,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFALFWKLOJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one |
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